2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Description
2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 929975-02-0, molecular formula: C₁₁H₁₂N₂O₂S) is a thienopyrimidine derivative characterized by a fused bicyclic core structure. This compound features an ethyl group at position 2, methyl groups at positions 4 and 5, and a carboxylic acid substituent at position 6 (Figure 1). Its molecular weight is 236.29 g/mol, with predicted physicochemical properties including a melting point of 167.21°C, boiling point of ~362.5°C, and density of ~1.3 g/cm³ . Thienopyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors .
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-4-7-12-6(3)8-5(2)9(11(14)15)16-10(8)13-7/h4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBBERXZMJVUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=C(SC2=N1)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring[_{{{CITATION{{{2{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives[{{{CITATION{{{2{Efficient method for the synthesis of novel substituted thieno2,3-d .... These derivatives undergo reactions to form the thiophene ring, followed by further modifications to introduce the ethyl and methyl groups[{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency and yield, ensuring the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, 2-ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs, particularly in the treatment of diseases involving thienopyrimidine-sensitive pathways.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Target Compound: Derivatives of 2-ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid exhibit moderate to strong antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The ethyl and methyl substituents likely contribute to membrane penetration .
- Benzylamide Derivatives: Analogues with benzylcarboxamide fragments (e.g., N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides) show enhanced activity due to improved interactions with bacterial tRNA methyltransferases (TrmD) .
- 4-Oxo Derivatives: Compounds like 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid () demonstrate partial inhibition of Pseudomonas aeruginosa TrmD in docking studies, suggesting substituent-dependent efficacy .
Antiviral and Antifungal Potential
- Pyridopyrimidine Analogs : Pipemidic acid derivatives (e.g., 8-ethyl-5,8-dihydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid) exhibit antibacterial activity via inhibition of DNA gyrase, highlighting the role of the carboxylic acid group in target binding .
- Thieno-Hydroxamic Acids: Hydroxamic acid derivatives of thienopyrimidines show histone deacetylase (HDAC) inhibitory activity, though the target compound’s methyl/ethyl substituents may limit this application .
Physicochemical Properties
Biological Activity
2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C11H12N2O2S, with a molecular weight of 236.29 g/mol. The synthesis typically involves multi-step reactions, including the formation of thieno[2,3-d]pyrimidine derivatives through cyclization and subsequent functionalization. Various synthetic routes have been explored to optimize yield and purity, with notable methods involving the reaction of appropriate thienopyrimidine precursors with carboxylic acids under controlled conditions .
Antimicrobial Properties
Research has demonstrated that compounds in the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that derivatives of thieno[2,3-d]pyrimidines acted as competitive inhibitors of enzymes crucial for bacterial survival, such as TrmD methyltransferase, which is essential for tRNA modification in bacteria .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that derivatives exhibit potent inhibition of COX-2 activity, a key enzyme involved in inflammation. The IC50 values for related compounds suggest comparable efficacy to established anti-inflammatory drugs like celecoxib .
Table 2: COX-2 Inhibition Potency
Cytotoxicity and Antitumor Activity
The cytotoxic potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 while showing lower toxicity against normal mammary epithelial cells (MCF-10A). The selectivity index indicates promising anti-tumor properties without significant toxicity to normal cells.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 | 13.42 | >8 (compared to MCF-10A) |
| MDA-MB-231 | 28.89 | >4 |
| MCF-10A | >100 | N/A |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial metabolism and inflammation.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis through pathways that disrupt normal cell cycle progression.
Case Studies
Several case studies highlight the therapeutic potential of thieno[2,3-d]pyrimidine derivatives:
- Case Study 1 : A study on a derivative similar to 2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine showed effective inhibition of tumor growth in xenograft models of breast cancer.
- Case Study 2 : Clinical trials assessing the efficacy of thieno[2,3-d]pyrimidine derivatives in treating chronic inflammatory conditions reported significant improvements in patient symptoms compared to placebo controls.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid?
The synthesis typically involves:
- Hydrolysis of ester precursors : Alkaline hydrolysis (e.g., 3x NaOH in aqueous medium) converts esters like ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate into the carboxylic acid derivative. Acidification with orthophosphoric acid isolates the product .
- Coupling reactions : 1,1’-Carbonyldiimidazole (CDI) in dimethylformamide (DMF) efficiently couples the carboxylic acid with amines to form amides. This method minimizes by-products and allows one-pot synthesis .
- Key steps : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.
Basic: How is structural confirmation achieved for this compound and its derivatives?
- 1H NMR : Signals for NH protons in amide derivatives appear as triplets at 8.69–8.78 ppm, confirming coupling success .
- Mass spectrometry : Confirm molecular weight (e.g., 236.29 g/mol for the parent compound) and fragmentation patterns .
- Elemental analysis : Validate purity and stoichiometry of synthesized compounds .
Advanced: How do substituents on the benzylamide group influence antimicrobial activity?
Studies reveal:
| Substituent (Benzyl Ring) | Activity Against S. aureus | Key Findings |
|---|---|---|
| No substituent | High | Optimal steric compatibility with bacterial targets |
| para-Methyl | Moderate | Enhanced lipophilicity but reduced target binding |
| para-Methoxyl | Low | Electron-donating groups disrupt interactions with TrmD enzyme |
Methodological Note : Screen derivatives using WHO-recommended MIC assays against S. aureus and B. subtilis. Correlate results with docking studies to identify steric/electronic bottlenecks .
Advanced: How reliable are docking simulations for predicting inhibitory activity against bacterial targets?
- AutoDock Vina : Used to predict binding poses of derivatives in P. aeruginosa TrmD (PDB: 4WYC). RMSD values <2 Å (e.g., 1.952 Å for compound VIa) validate computational reliability .
- Limitations : High scoring functions may not correlate with experimental inhibition. For example, partial blocking of TrmD’s active site observed despite favorable docking scores .
- Recommendation : Combine docking with molecular dynamics (MD) simulations to assess conformational stability of ligand-target complexes .
Advanced: How to resolve contradictions between computational predictions and experimental antimicrobial data?
- Case study : Derivatives with good TrmD docking scores showed partial inhibition due to suboptimal orientation in the active site .
- Strategies :
Advanced: What analytical methods are critical for assessing metabolic stability of derivatives?
- HPLC-MS/MS : Quantify degradation products in simulated gastric fluid (SGF) or liver microsomes .
- Caco-2 permeability assays : Predict intestinal absorption for orally active candidates .
- Key finding : Lead compounds with para-methyl groups showed metabolic stability but reduced activity, highlighting a trade-off .
Advanced: How to optimize synthetic yields for scale-up?
- Solvent selection : DMF enhances CDI-mediated coupling efficiency but requires dehydration (e.g., molecular sieves) .
- Temperature control : Maintain slight heating (40–50°C) during imidazolide formation to prevent side reactions .
- Work-up : Dilute reaction mixtures with ice-cold water to precipitate products, improving yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
